N-(3-(1H-imidazol-1-yl)propyl)-4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-amine
Description
This compound features a central oxazol-5-amine scaffold substituted with a 4-((4-chlorophenyl)sulfonyl) group, a furan-2-yl moiety at position 2, and a 3-(1H-imidazol-1-yl)propyl chain at the amine position. Its structural complexity arises from the combination of aromatic heterocycles (imidazole, oxazole, furan) and sulfonyl functionalities, which are common in bioactive molecules.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-N-(3-imidazol-1-ylpropyl)-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O4S/c20-14-4-6-15(7-5-14)29(25,26)19-18(22-8-2-10-24-11-9-21-13-24)28-17(23-19)16-3-1-12-27-16/h1,3-7,9,11-13,22H,2,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWMIZXZEAVNQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=C(O2)NCCCN3C=CN=C3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(1H-imidazol-1-yl)propyl)-4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-amine, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 330.77 g/mol. Its structure features an imidazole ring, a furan moiety, and a chlorophenyl sulfonamide group, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of imidazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that similar imidazole-based compounds demonstrate effective activity against various bacterial strains, including resistant ones. One study highlighted that imidazole derivatives can inhibit DNA synthesis and induce cell death in pathogenic bacteria through the generation of reactive radicals .
Antitumor Activity
The compound's structure suggests potential antitumor activity. Compounds with similar frameworks have been evaluated for their effects on cancer cell lines. For example, benzamide derivatives have shown promising results in inhibiting RET kinase activity, which is implicated in certain cancers. The inhibition of cell proliferation driven by RET mutations was particularly notable in certain studies .
The proposed mechanism of action for this class of compounds involves the disruption of cellular processes through interactions with specific enzymes or receptors. For instance, the imidazole ring may facilitate binding to target proteins involved in cell signaling pathways, leading to altered cellular responses and apoptosis in malignant cells.
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Sulfonyl Group
- N-(3-(1H-Imidazol-1-yl)propyl)-4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-amine (): Key Difference: Fluorine replaces chlorine on the sulfonyl phenyl group, and a p-tolyl (methyl-substituted phenyl) replaces the furan. The p-tolyl group introduces steric bulk and lipophilicity, contrasting with the electron-rich furan's planar structure in the target compound .
2-(4-Chlorophenyl)sulfonyl-N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine ():
- Key Difference : Thiazole replaces oxazole, and dual sulfonyl groups are present.
- Impact : Thiazole's sulfur atom increases polarizability and hydrogen-bonding capacity. Dual sulfonyl groups enhance solubility but may reduce membrane permeability. The 3-methoxypropyl chain differs from the imidazole-containing propyl chain in the target, affecting pharmacophore geometry .
Heterocyclic Core Modifications
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole ():
- N-{[5-(4-Aminophenyl)-1,3,4-oxadiazol-2-yl]methyl}-4-phenyl-1,3-thiazol-2-amine (): Key Difference: Oxadiazole and thiazole cores replace oxazole. Impact: Oxadiazole's high electronegativity may enhance dipole interactions, while the aminophenyl group introduces basicity, contrasting with the sulfonyl group's acidity in the target compound .
Physicochemical and Structural Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
